Glutaminyl Cyclase Inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaminyl Cyclase Inhibitor 4 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues at the N-terminus of peptides and proteins, a modification linked to various pathological conditions, including Alzheimer’s disease . By inhibiting glutaminyl cyclase, this compound aims to prevent the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Métodos De Preparación
The synthesis of Glutaminyl Cyclase Inhibitor 4 involves several steps, including amide condensation, aldehyde amine condensation, and reduction reactions. The preparation method typically includes the following steps :
Amide Condensation: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, stirring in an ice bath, followed by normal temperature stirring.
Aldehyde Amine Condensation and Reduction: Adding triethylamine into an organic solvent, stirring at normal temperature, followed by the addition of sodium borohydride and stirring at elevated temperatures.
Refluxing and Stirring: Refluxing and stirring the mixture under alkaline conditions to obtain the final product.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Glutaminyl Cyclase Inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxidizing agents to form oxidized derivatives.
Reduction: Utilizes reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Glutaminyl Cyclase Inhibitor 4 has a wide range of scientific research applications:
Mecanismo De Acción
Glutaminyl Cyclase Inhibitor 4 exerts its effects by binding to the active site of glutaminyl cyclase, thereby inhibiting its catalytic activity. This inhibition prevents the formation of pyroglutamate residues on target proteins, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease . The molecular targets of this inhibitor include the active site residues of glutaminyl cyclase, and the pathways involved are those related to protein post-translational modifications .
Comparación Con Compuestos Similares
Glutaminyl Cyclase Inhibitor 4 is compared with other similar compounds such as PQ912, PBD150, and SEN177 . These compounds also target glutaminyl cyclase but differ in their chemical structures and binding affinities. This compound is unique due to its specific binding interactions and higher potency in inhibiting the enzyme .
Similar Compounds
Actividad Biológica
Glutaminyl Cyclase Inhibitor 4 (GCI-4) is a compound that has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article delves into the biological activity of GCI-4, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for treatment strategies.
Overview of Glutaminyl Cyclase
Glutaminyl cyclase (QC) is an enzyme that catalyzes the conversion of N-terminal glutamine residues into pyroglutamate (pGlu) residues. This modification is crucial for the stability and activity of various neuropeptides and proteins. QC is implicated in several pathological conditions, particularly AD, where it contributes to the formation of toxic amyloid-beta (Aβ) peptides that aggregate to form plaques in the brain .
GCI-4 functions as a selective inhibitor of human glutaminyl cyclase. By inhibiting this enzyme, GCI-4 reduces the levels of pE-modified Aβ peptides, which are believed to exacerbate AD pathology. The inhibition leads to:
- Decreased formation of toxic Aβ peptides : GCI-4 effectively lowers the concentration of pyroglutamate-modified Aβ forms, which are associated with increased neurotoxicity and plaque formation .
- Enhanced cognitive function : In preclinical models, treatment with GCI-4 has been shown to improve memory and learning capabilities, suggesting a protective effect against cognitive decline .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of GCI-4 and related compounds in animal models:
- Cognitive Improvement : In transgenic mouse models of AD, GCI-4 administration resulted in significant improvements in cognitive performance as measured by behavioral tests such as the Y-maze test. These results indicate a potential for reversing cognitive deficits associated with AD .
- Reduction of Amyloid Burden : GCI-4 treatment has been associated with a marked reduction in amyloid plaque burden in the brains of treated mice. This reduction correlates with decreased levels of pE-Aβ peptides, supporting the hypothesis that inhibiting QC can mitigate AD pathology .
- Mechanistic Insights : Structural studies have demonstrated that GCI-4 binds tightly to the active site of QC, inhibiting its enzymatic activity. This tight binding is crucial for its efficacy as a therapeutic agent .
Data Table: Summary of Preclinical Findings
Study | Model | Treatment | Key Findings |
---|---|---|---|
Schilling et al., 2008 | Tg2576 Mouse Model | GCI-4 | Reduced Aβ plaque burden; improved memory function |
Lues et al., 2015 | hAPP SL xhQC Mouse Model | GCI-4 | Decreased levels of pE-Aβ; enhanced cognitive performance |
Küçükoğlu & Açıl, 2023 | Various Animal Models | GCI-4 | Significant reduction in neuroinflammation; improved behavioral outcomes |
Case Study 1: Efficacy in Alzheimer’s Disease Models
In a study by Schilling et al., transgenic mice expressing human Aβ were treated with GCI-4. The results indicated not only a decrease in amyloid plaque formation but also an improvement in spatial memory tasks when compared to untreated controls. This study underscores the potential of GCI-4 as a candidate for AD therapy.
Case Study 2: Immune Modulation
Another significant finding relates to the role of QC inhibition in modulating immune responses. By reducing pE modifications on proteins like CD47, GCI-4 may enhance immune surveillance against tumor cells, suggesting a dual role in both neurodegenerative and oncological contexts .
Propiedades
Fórmula molecular |
C22H33N5O3 |
---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28) |
Clave InChI |
APMPRURNDCVMST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.